Sinapic acid

Description

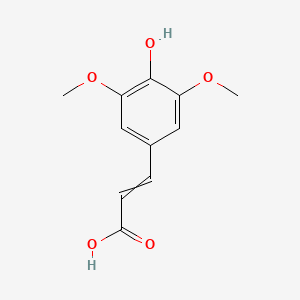

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMORTLOPMLEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862129 | |

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Sinapinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-59-6 | |

| Record name | Sinapic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3,5-Dimethoxy-4-Hydroxycinnamic Acid (Sinapinic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4-hydroxycinnamic acid, commonly known as sinapinic acid, is a naturally occurring phenolic compound and a derivative of cinnamic acid.[1] It is widely distributed in the plant kingdom, found in various fruits, vegetables, cereals, oilseed crops, and spices.[2][3] As a bioactive phytochemical, sinapinic acid has garnered significant interest within the scientific community for its diverse pharmacological properties.[2] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of sinapinic acid, with a focus on its potential therapeutic applications. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Chemical and Physical Properties

Sinapinic acid is a yellow to tan crystalline powder. Its chemical structure consists of a phenyl ring with two methoxy (B1213986) groups and one hydroxyl group, attached to a propenoic acid moiety.

Quantitative Data

The key chemical and physical properties of sinapinic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |

| Synonyms | Sinapic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid | [4] |

| Molecular Formula | C₁₁H₁₂O₅ | [5] |

| Molecular Weight | 224.21 g/mol | [5] |

| Melting Point | 192 - 205 °C | [6] |

| Boiling Point | 490.00 °C at 760.00 mm Hg | |

| Solubility | Soluble in alcohol, polar organic solvents, and hot ethanol. Slightly soluble in water and ether.[7][8] Insoluble in H₂O, but soluble in DMSO (≥42.2 mg/mL) and EtOH (≥8.92 mg/mL).[9] | |

| logP (o/w) | 0.997 (estimated) | |

| pKa | The selection of extraction pH depends on the chemical structure of the phenolic compounds and their pKa.[10] | |

| Appearance | Yellow to tan crystalline powder |

Biological Activities and Mechanisms of Action

Sinapinic acid exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutic agents. These activities are primarily attributed to its antioxidant properties, stemming from its ability to donate a hydrogen atom and scavenge free radicals.[2][11]

Antioxidant Activity

Sinapinic acid is a potent antioxidant.[2] It demonstrates significant free radical scavenging activity against various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[2][12] Studies have shown that sinapinic acid can inhibit lipid peroxidation and reduce oxidative stress, thereby protecting cells from oxidative damage.[2][12]

Anti-inflammatory Effects

Sinapinic acid possesses significant anti-inflammatory properties.[1][13] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[13][14] The anti-inflammatory effects of sinapinic acid are mediated, at least in part, through the inhibition of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][15] Furthermore, sinapinic acid has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1]

Anticancer Properties

Sinapinic acid has demonstrated anticancer activity in various cancer cell lines.[16][17] It can induce apoptosis (programmed cell death) and inhibit cell proliferation and invasion.[16][18] The anticancer mechanisms of sinapinic acid involve the modulation of multiple signaling pathways, including the upregulation of pro-apoptotic proteins like BAX and caspases, and the downregulation of anti-apoptotic proteins and matrix metalloproteinases (MMPs).[16][18]

Antimicrobial Activity

Sinapinic acid exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[2][19] It has been shown to be effective against multidrug-resistant microorganisms.[19] The minimum inhibitory concentrations (MIC) of sinapinic acid against several bacterial strains have been reported.[20]

Other Biological Activities

In addition to the activities mentioned above, sinapinic acid has been reported to possess neuroprotective, antidiabetic, and anxiolytic effects.[2]

Metabolism and Bioavailability

Upon oral administration, sinapinic acid is absorbed in the small intestine.[2] The maximum plasma concentration of sinapinic acid has been observed to be around 40 nM, with a bioavailability of approximately 3% of the total phenolics from a cereal meal.[2] It is metabolized in the body, and its metabolites are excreted in the urine.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of sinapinic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve sinapinic acid in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each sinapinic acid dilution to different wells.

-

Add 100 µL of methanol to a well to serve as a control.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of sinapinic acid for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB)

This technique is used to detect and quantify specific proteins in a sample.

Methodology:

-

Cell Treatment and Lysis: Treat cells with sinapinic acid and/or an inflammatory stimulus (e.g., LPS). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p-p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Safety and Toxicity

Sinapinic acid is generally considered to be non-toxic, especially at concentrations found in the diet. However, as with any compound intended for therapeutic use, comprehensive toxicological studies are necessary to establish a full safety profile. The available safety data suggests that it is a skin and eye irritant.

Conclusion

3,5-dimethoxy-4-hydroxycinnamic acid is a versatile phytochemical with a wide array of promising biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Its mechanisms of action involve the modulation of key signaling pathways, making it a valuable lead compound for the development of new drugs for various diseases. This technical guide provides a solid foundation of its properties and the methodologies to study them, encouraging further investigation into the therapeutic potential of sinapinic acid.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 20. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

sinapic acid biological activities in vitro

An In-Depth Technical Guide to the In Vitro Biological Activities of Sinapic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring hydroxycinnamic acid derivative found in a variety of dietary sources, including spices, fruits, vegetables, and cereal grains. As a bioactive phenolic compound, it has garnered significant attention within the scientific community for its diverse pharmacological properties. In vitro studies have been instrumental in elucidating the mechanisms underlying its biological effects, revealing its potential as a lead compound for the development of novel therapeutics. This document provides a comprehensive technical overview of the primary in vitro biological activities of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to support further research and development efforts.

Antioxidant Activity

This compound is a potent antioxidant, functioning as a radical scavenger and a chain-breaking antioxidant. Its efficacy is attributed to the phenolic hydroxyl group and methoxy (B1213986) substitutions on the phenyl ring, which enable it to donate a hydrogen atom to neutralize free radicals.

Quantitative Data: Radical Scavenging Activity

| Assay Type | Concentration | % Inhibition / Activity | Reference(s) |

| DPPH Radical Scavenging | 50 µM | 82% inhibition | |

| DPPH Radical Scavenging | 0.02 mM | 33.2% inhibition | [1] |

| DPPH Radical Scavenging | 0.3 mM | 50% inhibition (IC50) | [1] |

| ABTS Radical Scavenging | 50 µM | 86.5% inhibition | [2] |

| Superoxide Radical Scavenging | 50 µM | 88.6% activity | [3] |

| Peroxynitrite (ONOO⁻) Scavenging | - | Scavenges ONOO⁻ more effectively than ascorbic acid and tocopherol | [1] |

| LDL Oxidation Inhibition | 10 µM | 28% inhibition | [1] |

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum at approximately 515-517 nm. When reduced by an antioxidant, the DPPH molecule is decolorized, leading to a decrease in absorbance.

-

Methodology:

-

A stock solution of DPPH (e.g., 60 µM) is prepared in methanol (B129727).

-

Various concentrations of this compound (e.g., 3.125-100 µM) are prepared in a suitable solvent like methanol.[2]

-

An aliquot of the this compound solution is mixed with an equal volume of the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 2-30 minutes).[2]

-

The absorbance of the remaining DPPH is measured spectrophotometrically at ~515 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay This assay evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+).

-

Principle: ABTS is oxidized to its radical cation, ABTS•+, by a strong oxidizing agent like potassium persulfate. The ABTS•+ has a blue-green color with a characteristic absorbance at ~734 nm. In the presence of an antioxidant, the radical is reduced back to the colorless ABTS, causing a decrease in absorbance.

-

Methodology:

-

The ABTS•+ radical cation is pre-generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of ~0.70 at 734 nm.

-

Various concentrations of this compound are added to the diluted ABTS•+ solution.

-

The mixture is incubated for a defined time (e.g., 6 minutes).

-

The absorbance is measured at 734 nm.

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

Visualization

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory enzymes and suppressing the production of pro-inflammatory mediators. A primary mechanism is the inactivation of the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Effects

| Assay / Cell Line | Target / Mediator | Effect | Reference(s) |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Significant inhibition (P<0.001) | [4][5] |

| Enzyme Inhibition | 5-Lipoxygenase (5-LOX) | Significant inhibition (P<0.001) | [4][5] |

| RAW 264.7 Macrophages (LPS-stimulated) | Nitric Oxide (NO), PGE₂, TNF-α, IL-1β | Dose-dependent inhibition of production and mRNA expression | [6][7] |

| Protein Denaturation | Heat-induced albumin denaturation | Significant protection at 10-500 µg/ml (P<0.001) | [4][5] |

| Membrane Stabilization | Heat & hypotonicity-induced erythrocyte hemolysis | Significant inhibition at 500 µg/ml (P<0.001) | [4][5] |

| BMDMs (LPS+ATP-stimulated) | NLRP3 Inflammasome | Blocks Caspase-1 activation and IL-1β secretion; specific to NLRP3, not NLRC4 or AIM2 inflammasomes | [8] |

Experimental Protocols

1. COX and 5-LOX Inhibition Assays These assays determine the ability of a compound to inhibit the enzymes responsible for producing prostaglandins (B1171923) and leukotrienes, respectively.

-

Principle: Commercially available colorimetric or fluorometric inhibitor screening kits are often used. These kits typically measure the peroxidase activity of COX or the hydroperoxides generated by LOX.

-

Methodology (General):

-

The enzyme (COX-2 or 5-LOX) is pre-incubated with various concentrations of this compound or a standard inhibitor (e.g., Indomethacin).

-

The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid).

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The product formation is measured using a colorimetric or fluorometric probe that reacts with the output of the reaction (e.g., prostaglandin (B15479496) G₂ for COX).

-

The absorbance or fluorescence is read, and the percentage of enzyme inhibition is calculated relative to an untreated control.

-

2. Inhibition of Pro-inflammatory Mediators in Macrophages (RAW 264.7) This cell-based assay is used to assess the effect of a compound on the inflammatory response of immune cells.

-

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory mediators like NO, TNF-α, and IL-1β. The levels of these mediators in the cell culture supernatant can be quantified.

-

Methodology:

-

RAW 264.7 cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the media.

-

The cells are incubated for a longer period (e.g., 24 hours).

-

NO Measurement: The culture supernatant is collected, and the concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent.

-

Cytokine Measurement: The levels of TNF-α and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression: To determine if the inhibition is at the transcriptional level, cell lysates are collected, RNA is extracted, and the mRNA levels of iNOS, COX-2, TNF-α, and IL-1β are measured using reverse transcription-polymerase chain reaction (RT-PCR).[6]

-

Visualization

Caption: this compound inhibits the NF-κB inflammatory pathway.

Anticancer Activity

This compound has demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines. Its mechanisms include the induction of apoptosis, modulation of metastasis-related genes, and generation of oxidative stress within cancer cells.

Quantitative Data: Cytotoxicity (IC₅₀)

| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value | Reference(s) |

| PC-3 | Prostate Cancer | 72 h | 1000 µM | [9] |

| LNCaP | Prostate Cancer | 72 h | 1000 µM | [9] |

| HT-29 | Colon Cancer | 24 h | 317.5 µM | [10] |

| L929 (Murine Fibroblast) | - (for toxicity) | - | 467 µM | [11] |

Quantitative Data: Modulation of Gene/Protein Expression

| Cell Line | Effect of this compound Treatment | Reference(s) |

| PC-3 | Upregulated: BAX, CASP3, CASP8, CYCS, FAS, TIMP-1, CDH1Downregulated: MMP-9 | [9][12] |

| LNCaP | Upregulated: BAX, CASP3, CASP7, CYCSDownregulated: CDH2, MMP-2, MMP-9 | [9] |

| HT-29 | Elevated protein levels: Cleaved Caspase-3, BAX, Cleaved PARPIncreased: Intracellular ROS, Lipid PeroxidationDecreased: Mitochondrial Membrane Potential, Antioxidant levels | [10][13] |

Experimental Protocols

1. Cell Viability (MTT/XTT) Assay These colorimetric assays are used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (or XTT) into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Cancer cells (e.g., HT-29, PC-3) are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 20-200 µg/ml or higher).[13] A vehicle control is also included.

-

Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

The MTT or XTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours.

-

A solubilizing agent (e.g., DMSO for MTT) is added to dissolve the formazan crystals.

-

The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (~570 nm for MTT, ~450 nm for XTT).

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

2. Apoptosis and Gene Expression Analysis

-

Principle: Apoptosis induction can be confirmed by measuring the levels of key apoptotic proteins and the expression of related genes.

-

Methodology:

-

ELISA: Cells are treated with this compound at its IC₅₀ concentration. After incubation, cell lysates are prepared. Commercially available ELISA kits are used to quantify the protein levels of BAX, cleaved caspase-3, and cleaved PARP.[10]

-

Quantitative PCR (qPCR): Cells are treated as above. Total RNA is extracted and reverse-transcribed into cDNA. qPCR is then performed using specific primers for target genes (e.g., BAX, CASP3, MMP-9) and a reference gene (e.g., GAPDH) to determine the relative changes in gene expression.[9]

-

Mitochondrial Membrane Potential (MMP): Cells are treated with this compound and then stained with a fluorescent dye like JC-1. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased MMP, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The shift from red to green fluorescence is measured by flow cytometry or fluorescence microscopy.[13]

-

Visualization

Caption: this compound induces apoptosis in cancer cells via the mitochondrial pathway.

Neuroprotective Activity

While much of the research on this compound's neuroprotective effects comes from in vivo models, in vitro studies have highlighted several key mechanisms, including antioxidant activity, anti-inflammatory effects, and modulation of neuronal signaling.

Quantitative Data: Neuroprotective and Related Activities

| Assay / Target | Compound | Activity / Finding | Reference(s) |

| Acetylcholinesterase (AChE) Inhibition | Sinapine* | IC₅₀ = 3.66 µM (rat cerebral homogenate) | [1] |

| Long-Term Potentiation (LTP) | This compound | Increases fEPSP activity dose-dependently (1-100 µM) in hippocampal slices and restores scopolamine-suppressed fEPSP | [14] |

| Peroxynitrite (ONOO⁻) Scavenging | This compound | Inhibits peroxynitrite-mediated tyrosine nitration of proteins | [1][14] |

| GABA Receptor Modulation | This compound | Suggested to have GABA receptor agonistic properties | [1][15] |

Note: Sinapine is an ester derivative of this compound.

Experimental Protocols

1. Peroxynitrite (ONOO⁻) Scavenging Assay This assay measures the ability of a compound to protect against protein damage caused by the highly reactive oxidant, peroxynitrite.

-

Principle: Peroxynitrite nitrates the tyrosine residues on proteins like bovine serum albumin (BSA). The formation of 3-nitrotyrosine (B3424624) can be quantified. A scavenger like this compound will compete with tyrosine for peroxynitrite, thus inhibiting 3-nitrotyrosine formation.

-

Methodology:

-

A solution of BSA is prepared in a phosphate (B84403) buffer.

-

This compound is added at various concentrations.

-

Peroxynitrite is added to the mixture to initiate the nitration reaction.

-

The reaction is stopped after a short incubation.

-

The level of 3-nitrotyrosine formed in the BSA protein is quantified, often using HPLC or specific antibodies in an ELISA format.

-

The inhibition of nitration by this compound is calculated relative to a control without the scavenger.[1]

-

2. Long-Term Potentiation (LTP) in Hippocampal Slices This electrophysiological technique is a well-established in vitro model for studying the cellular mechanisms of learning and memory.

-

Principle: LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The field excitatory postsynaptic potential (fEPSP) is measured as an indicator of synaptic strength.

-

Methodology:

-

Acute brain slices containing the hippocampus are prepared from rodents.

-

Slices are maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF).

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.

-

A stable baseline of fEPSPs is recorded for 20-30 minutes.

-

The slices are then perfused with aCSF containing this compound (e.g., 1, 10, 100 µM) or a vehicle control.[14]

-

LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).

-

The fEPSP slope is recorded for at least 60 minutes post-HFS to measure the potentiation. The effect of this compound is determined by comparing the degree of potentiation to the control slices.

-

Visualization

Caption: Logical diagram of this compound's multifaceted neuroprotective actions.

Conclusion

The in vitro evidence strongly supports the classification of this compound as a multifunctional bioactive compound. Its potent antioxidant and radical scavenging capabilities provide a foundational mechanism for its observed anti-inflammatory, anticancer, and neuroprotective effects. The ability to modulate key signaling pathways, such as NF-κB, and to induce apoptosis in cancer cells highlights its therapeutic potential. The data and protocols summarized in this guide serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, providing a solid basis for further investigation into this compound and its derivatives as potential treatments for a range of human diseases.

References

- 1. This compound and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of in-vitro anti-inflammatory activity of this compound | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 6. Anti-inflammatory effects of this compound through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer mechanism of this compound in PC-3 and LNCaP human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. This compound accelerates diabetic wound healing by promoting angiogenesis and reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpba.info [ijpba.info]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Antioxidant and Anti-inflammatory Mechanisms of Sinapic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring phenolic compound found in a variety of plant-based foods, including fruits, vegetables, and cereals.[1] It has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying these therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Antioxidant Mechanisms of this compound

This compound's antioxidant activity is primarily attributed to its ability to scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. This protective effect is mediated through several key mechanisms, including direct free radical scavenging and modulation of endogenous antioxidant defense systems.

Direct Free Radical Scavenging Activity

This compound is an effective scavenger of various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, superoxide (B77818) anion (O₂•-), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻).[1][3] Its radical scavenging ability is attributed to the hydrogen-donating capacity of its phenolic hydroxyl group.[1] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in numerous in vitro studies. The following tables summarize key findings from the literature.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Radical Scavenged | Assay | Concentration | % Inhibition / IC50 | Reference |

| DPPH• | DPPH Assay | 0.02 mM | 33.2% | [1] |

| DPPH• | DPPH Assay | 0.5 mM | 88.4% | [1] |

| DPPH• | DPPH Assay | 0.3 mM | 50% | [1] |

| DPPH• | DPPH Assay | 50 µM | 82% | [2] |

| ABTS•+ | ABTS Assay | 50 µM | 86.5% | [2] |

| Superoxide (O₂•-) | Enzymatic/Non-enzymatic | 0.05 mM | 35.52% | [1] |

| Superoxide (O₂•-) | Enzymatic | IC50 = 70.7 µM | - | [1] |

| Superoxide (O₂•-) | Non-enzymatic | IC50 = 979.2 µM | - | [1] |

| Superoxide (O₂•-) | - | IC50 = 17.98 mM | - | [1] |

| Hydroxyl (•OH) | - | IC50 = 3.80 mM | - | [1] |

Activation of the Nrf2 Signaling Pathway

Beyond direct scavenging, this compound enhances the endogenous antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), thereby upregulating their expression and bolstering cellular antioxidant defenses.[4]

Caption: Nrf2 signaling pathway activation by this compound.

Anti-inflammatory Mechanisms of this compound

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in the pathogenesis of numerous diseases. This compound exerts its anti-inflammatory effects through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[6][7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα.[6][7] This allows NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7][8]

This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p50 and p65 subunits of NF-κB.[6][7] This leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of Pro-inflammatory Enzymes and Cytokines

Consistent with its ability to inhibit the NF-κB pathway, this compound has been demonstrated to suppress the production of key pro-inflammatory mediators.

Table 2: In Vitro and In Vivo Anti-inflammatory Effects of this compound

| Model | Mediator/Enzyme | Effect | Concentration/Dose | Reference |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Inhibition | Dose-dependent | [6][7] |

| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) | Inhibition | Dose-dependent | [6][7] |

| LPS-stimulated RAW 264.7 macrophages | TNF-α | Inhibition | Dose-dependent | [6][7] |

| LPS-stimulated RAW 264.7 macrophages | IL-1β | Inhibition | Dose-dependent | [6][7] |

| LPS-stimulated RAW 264.7 macrophages | iNOS (protein & mRNA) | Inhibition | - | [6][7] |

| LPS-stimulated RAW 264.7 macrophages | COX-2 (protein & mRNA) | Inhibition | - | [6][7] |

| Serotonin-induced paw edema in mice | Edema | 34.2% Inhibition | 30 mg/kg | [6][7] |

| Carrageenan-induced paw edema in mice | Edema | 44.5% Inhibition | 30 mg/kg | [6][7] |

| sPLA₂-IIA enzyme | Enzyme activity | 94.4% Inhibition | 16 µM | [9] |

| sPLA₂-IIA enzyme | Enzyme activity | IC50 = 4.16 µM | - | [9] |

Modulation of the NLRP3 Inflammasome

Recent studies have highlighted another important anti-inflammatory mechanism of this compound: the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[10][11][12] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[10] this compound has been shown to specifically block the activation of the NLRP3 inflammasome, leading to reduced caspase-1 activation and subsequent IL-1β secretion.[10][11][12] This inhibitory effect is specific to the NLRP3 inflammasome and does not affect other inflammasomes like NLRC4 or AIM2.[11][12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol Outline:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound.

-

In a microplate, add the this compound solutions to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages

Principle: RAW 264.7 macrophages are a commonly used cell line to study inflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells.

Protocol Outline:

-

Culture RAW 264.7 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time period (e.g., 24 hours).

-

Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent), PGE2, TNF-α, and IL-1β (using ELISA kits).

-

Lyse the cells to extract proteins for Western blot analysis (to measure iNOS, COX-2, p-IκBα, and nuclear NF-κB subunits) or RNA for RT-PCR (to measure the mRNA expression of pro-inflammatory genes).

Western Blot Analysis for NF-κB Pathway Proteins

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol Outline:

-

Extract total protein or nuclear and cytoplasmic fractions from the treated and untreated cells.

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-p50, anti-IκBα, anti-p-IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion

This compound exhibits robust antioxidant and anti-inflammatory properties through a multi-pronged mechanism of action. It directly neutralizes harmful free radicals and enhances the body's own antioxidant defenses via the Nrf2 pathway. Furthermore, it effectively dampens inflammatory responses by inhibiting the pro-inflammatory NF-κB signaling pathway and the NLRP3 inflammasome. The compelling preclinical data strongly support the potential of this compound as a lead compound for the development of novel therapeutic agents for the prevention and treatment of diseases with an underlying oxidative stress and inflammatory etiology. Further research, particularly well-designed clinical trials, is warranted to translate these promising findings into clinical applications.

References

- 1. This compound and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. ANTIOXIDANT PROPERTIES OF this compound: IN VITRO AND IN VIVO APPROACH - Europub [europub.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-inflammatory effects of this compound through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Sinapic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid (SA), a naturally occurring hydroxycinnamic acid derivative found in various plant sources, has garnered significant attention for its potent neuroprotective properties.[1][2] Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects, positions it and its derivatives as promising therapeutic candidates for a range of neurodegenerative disorders.[1][2][3] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Neuroprotective Mechanisms

This compound and its derivatives exert their neuroprotective effects through several key mechanisms:

-

Antioxidant Activity: SA is a potent scavenger of free radicals, including hydroperoxyl and nitric oxide radicals.[4] It also enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and increases levels of glutathione (B108866) (GSH), thereby mitigating oxidative stress, a key pathological feature in many neurodegenerative diseases.[5][6][7]

-

Anti-inflammatory Effects: SA and its derivatives have been shown to suppress neuroinflammation by inhibiting the activation of transcription factors like NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][8][9]

-

Modulation of Signaling Pathways: The neuroprotective effects of this compound are mediated through the modulation of various signaling pathways. Evidence suggests its involvement in the Nrf2/HO-1 pathway, which is crucial for cellular antioxidant responses, and the inhibition of pro-inflammatory pathways.[6][[“]]

-

Anti-apoptotic Activity: By mitigating oxidative stress and inflammation, this compound helps to prevent neuronal apoptosis.[11]

-

Iron Chelation: this compound has demonstrated iron-chelating properties, which may contribute to its neuroprotective effects in conditions like Parkinson's disease where iron accumulation is implicated in neuronal damage.[6]

Efficacy in Neurodegenerative Disease Models

The neuroprotective potential of this compound and its derivatives has been demonstrated in various preclinical models of neurodegenerative diseases.

Alzheimer's Disease (AD)

In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function, reduce oxidative stress and neuroinflammation, and protect against neuronal loss.[5][12] For instance, in a streptozotocin (B1681764) (ICV-STZ) induced sporadic model of AD in rats, SA treatment significantly improved performance in the Morris water maze and passive avoidance tests.[5][12] It also restored levels of the antioxidant glutathione (GSH) and reduced the pro-inflammatory cytokines TNF-α and IL-1β in the cortex and hippocampus.[5][12] Furthermore, SA treatment increased the expression of choline (B1196258) acetyltransferase (ChAT), an enzyme involved in acetylcholine (B1216132) synthesis which is depleted in AD, and attenuated neuronal loss in the CA1 region of the hippocampus.[5]

Parkinson's Disease (PD)

In models of Parkinson's disease, this compound has demonstrated the ability to protect dopaminergic neurons, improve motor function, and reduce oxidative stress.[6][11][13] In a 6-hydroxydopamine (6-OHDA)-induced rat model, this compound pretreatment significantly improved turning behavior and prevented the loss of dopaminergic neurons in the substantia nigra pars compacta.[14][15] It also attenuated the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitrite (B80452).[14][15] In a rotenone-induced PD model, this compound treatment attenuated the increase in serum transferrin and iron levels, and inhibited the increase of heme oxygenase-1 (HO-1), a marker of oxidative stress.[6] A study using a Drosophila model of Parkinson's showed that a combination of this compound and Levodopa led to a 43.7% increase in movement speed, a 56% increase in lifespan, and a 62.5% increase in memory.[13]

Cerebral Ischemia

This compound has also shown neuroprotective effects in models of cerebral ischemia. In a four-vessel occlusion (4-VO) model in rats, administration of this compound significantly protected ischemic hippocampal neurons.[16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and its derivatives.

Table 1: Effects of this compound in an Alzheimer's Disease Model (ICV-STZ in Rats) [5][12]

| Parameter | Control Group | STZ-Induced Group | STZ + this compound (20 mg/kg) |

| Biochemical Markers (Hippocampus) | |||

| Glutathione (GSH) (µg/mg protein) | 22.9 ± 2.9 | 6.2 ± 0.8 | Significantly increased vs. STZ |

| Malondialdehyde (MDA) (nmol/mg protein) | Not specified | Significantly increased | Significantly decreased vs. STZ |

| TNF-α (pg/mg protein) | Not specified | Significantly increased | Significantly decreased vs. STZ |

| IL-1β (pg/mg protein) | Not specified | Significantly increased | Significantly decreased vs. STZ |

| Behavioral Tests | |||

| Morris Water Maze (Escape Latency) | Normal | Significantly increased | Significantly improved vs. STZ |

| Passive Avoidance (Step-through Latency) | Normal | Significantly decreased | Significantly improved vs. STZ |

| Histology | |||

| Neuronal Survival (CA1 region) | Normal | Significant neuronal loss | Significantly attenuated neuronal loss |

| Choline Acetyltransferase (ChAT) Expression | Normal | Significantly decreased | Significantly normalized |

Table 2: Effects of this compound in a Parkinson's Disease Model (6-OHDA in Rats) [14][15]

| Parameter | Control Group | 6-OHDA-Lesioned Group | 6-OHDA + this compound (20 mg/kg) |

| Behavioral Test | |||

| Apomorphine-Induced Rotations (turns/min) | 0 | Significantly increased | Significantly improved |

| Biochemical Markers (Midbrain) | |||

| Malondialdehyde (MDA) | Normal | Significantly increased | Significantly attenuated |

| Nitrite Levels | Normal | Significantly increased | Significantly attenuated |

| Superoxide Dismutase (SOD) Activity | Normal | Significantly reduced | Not specified |

| Histology (Substantia Nigra) | |||

| Tyrosine Hydroxylase (TH)-positive Neurons | Normal | Significant reduction | Significantly prevented loss |

| Iron Reactivity | Normal | Significantly increased | Lowered |

Table 3: Effects of this compound in a Cerebral Ischemia Model (4-VO in Rats) [16]

| Parameter | Sham Group | Ischemia Group | Ischemia + this compound (10 mg/kg) |

| Histology (Hippocampal CA1) | |||

| Viable Cell Density (cells/mm²) | 303.7 ± 4.8 | 20.6 ± 3.9 | 226.4 ± 22.6 |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the neuroprotective effects of this compound derivatives.

Intracerebroventricular Streptozotocin (ICV-STZ) Model of Alzheimer's Disease[5][12]

-

Animal Model: Male Wistar rats are used.

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.

-

Stereotaxic Surgery: Rats are placed in a stereotaxic apparatus. A single bilateral ICV injection of STZ (3 mg/kg) dissolved in artificial cerebrospinal fluid (aCSF) is administered into each lateral ventricle. Sham animals receive only aCSF.

-

Drug Administration: this compound is administered intragastrically once daily for a specified period (e.g., 21 days), starting from the day of surgery.

-

Behavioral Testing: Cognitive function is assessed using tests like the Morris water maze and passive avoidance task before and after the treatment period.

-

Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (cortex and hippocampus) are collected for the analysis of oxidative stress markers (GSH, MDA), pro-inflammatory cytokines (TNF-α, IL-1β), and choline acetyltransferase (ChAT) expression.

-

Histological Analysis: Brain sections are prepared and stained (e.g., with NeuN) to assess neuronal loss in specific regions like the hippocampus.

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease[15]

-

Animal Model: Male Wistar rats are used.

-

Pre-treatment: Animals are pre-treated with desipramine (B1205290) (to protect noradrenergic neurons) before 6-OHDA administration.

-

Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A unilateral injection of 6-OHDA is made into the striatum.

-

Drug Administration: this compound is administered orally for a specified duration.

-

Behavioral Assessment: Rotational behavior is induced by apomorphine (B128758) and quantified to assess the extent of the lesion and the effect of the treatment.

-

Histological and Biochemical Analysis: Animals are sacrificed, and the brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and for biochemical assays to measure markers of oxidative stress (MDA, nitrite levels) in the midbrain.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound and its derivatives are mediated by complex signaling networks. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.

Caption: Antioxidant signaling pathway of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

This compound and its derivatives have consistently demonstrated significant neuroprotective effects across a range of preclinical models of neurodegenerative diseases. Their ability to combat oxidative stress and neuroinflammation through multiple mechanisms makes them highly promising candidates for further drug development. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To optimize delivery to the central nervous system.

-

Long-term Efficacy and Safety Studies: To assess the chronic effects of treatment.

-

Clinical Trials: To evaluate the therapeutic potential of this compound derivatives in human patients with neurodegenerative diseases.

-

Development of Novel Derivatives: Synthesizing and screening new derivatives with enhanced potency and drug-like properties.[8]

The comprehensive data presented in this guide underscores the therapeutic potential of this compound and its derivatives, providing a solid foundation for continued research and development in the pursuit of effective treatments for neurodegenerative disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacological Activities and Molecular Mechanisms of this compound in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Alleviates Oxidative Stress and Neuro-Inflammatory Changes in Sporadic Model of Alzheimer’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. This compound Derivatives as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

- 11. This compound Ameliorates REV-ERB α Modulated Mitochondrial Fission against MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Alleviates Oxidative Stress and Neuro-Inflammatory Changes in Sporadic Model of Alzheimer's Disease in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Proficiency: Evaluating this compound and Levodopa Impact on Dopaminergic Homeostasis and Behavioral Metrics in a Drosophila Model of Parkinson’s - Chen et al 2025c - Scipedia [scipedia.com]

- 14. scienceopen.com [scienceopen.com]

- 15. The neuroprotective potential of this compound in the 6-hydroxydopamine-induced hemi-parkinsonian rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound of 4 Vessel Occlusion Model-Induced Ischemia and Cognitive Impairments in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Sinapic Acid: A Technical Guide to Solubility in DMSO and Water for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of sinapic acid in dimethyl sulfoxide (B87167) (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to serve as a comprehensive resource for laboratory applications.

This compound (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring hydroxycinnamic acid derivative found in a variety of plant sources. It is recognized for its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, making it a compound of significant interest in biomedical research.[1][2][3] A thorough understanding of its solubility is critical for the design and execution of in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system and temperature. It is freely soluble in DMSO and only slightly soluble in water.[1][4] The use of DMSO as a cosolvent can significantly enhance the aqueous solubility of this compound.[4]

The following table summarizes the quantitative solubility data for this compound in DMSO, water, and a DMSO/water mixture.

| Solvent System | Temperature | Solubility | Method | Source(s) |

| DMSO | Not Specified | ~10 mg/mL | Not Specified | [5][6] |

| Not Specified | ≥42.2 mg/mL | Not Specified | [7] | |

| Not Specified | 50 mg/mL | Requires sonication | [8] | |

| 298.15 K (25°C) | 1.34 x 10⁻¹ (mole fraction) | Shake-Flask | [4] | |

| 318.15 K (45°C) | 1.58 x 10⁻¹ (mole fraction) | Shake-Flask | [4] | |

| Water | Not Specified | Slightly soluble | Not Specified | [1][2][3] |

| Not Specified | 0.226 ± 0.001 mg/mL | HPLC | [9] | |

| 298.15 K (25°C) | 6.26 x 10⁻⁵ (mole fraction) | Shake-Flask | [4] | |

| DMSO:PBS (pH 7.2) (1:3) | Not Specified | ~0.25 mg/mL | Dissolved in DMSO first, then diluted | [5][6] |

Experimental Protocols

Accurate determination of solubility is fundamental for reproducible experimental results. The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound.

Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method

This protocol provides a generalized procedure for determining the solubility of this compound.

-

Preparation of Solvent: Prepare the desired solvent (e.g., deionized water, phosphate-buffered saline, or DMSO).

-

Addition of Solute: Add an excess amount of this compound powder to a sealed vial containing the solvent. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[5][6]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a syringe filter (e.g., 0.45 µm pore size).[4][6]

-

Quantification: Carefully collect the supernatant and dilute it with the appropriate solvent. Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[6][9]

-

Calculation: Calculate the solubility of this compound based on the measured concentration and the dilution factor. The experiment should be repeated multiple times to ensure reproducibility.

For kinetic solubility assays, a stock solution of this compound in DMSO is typically prepared and then diluted into an aqueous buffer, with precipitation being monitored over a shorter time frame.[4][5]

Below is a graphical representation of the general workflow for solubility determination.

Biological Context: Signaling Pathways

This compound exerts its biological effects by modulating various signaling pathways. Notably, it has been identified as a histone deacetylase (HDAC) inhibitor.[10] The inhibition of HDACs can lead to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and apoptosis.[1][11][12] The relationship between this compound and these pathways is complex; while NF-κB suppression is often linked to anti-inflammatory and pro-apoptotic outcomes, in some contexts, HDAC inhibition can activate NF-κB, leading to resistance to apoptosis.[12][13]

The diagram below illustrates the interplay between this compound, HDAC, NF-κB, and apoptosis.

References

- 1. This compound|High-Purity Reagent for Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Histone deacetylase (HDAC) inhibitory and antiproliferative activities of phenolic-rich extracts derived from the rhizome of Hydnophytum formicarum Jack.: sinapinic acid acts as HDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Ameliorates Oxidative Stress, Inflammation, and Apoptosis in Acute Doxorubicin-Induced Cardiotoxicity via the NF- κ B-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of NF-kappaB by HDAC inhibitor apicidin through Sp1-dependent de novo protein synthesis: its implication for resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

bioavailability and pharmacokinetics of sinapic acid

An In-Depth Technical Guide on the Bioavailability and Pharmacokinetics of Sinapic Acid

Introduction

This compound (3,5-dimethoxy-4-hydroxycinnamic acid) is a phenolic acid widely distributed throughout the plant kingdom, found in fruits, vegetables, cereal grains, oilseed crops, and various spices.[1][2][3] As a common component of the human diet, it has garnered significant interest from researchers and drug development professionals.[3][4] this compound and its derivatives, such as sinapine, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, anticancer, and antihyperglycemic effects.[1][2][4][5] Understanding its bioavailability and pharmacokinetic profile is crucial for evaluating its therapeutic potential and developing it as a medicinal agent.[1][6] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, summarizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes key signaling pathways it modulates.

Bioavailability and Pharmacokinetics

The therapeutic efficacy of this compound is fundamentally linked to its journey through the body. The processes of absorption, distribution, metabolism, and excretion determine its concentration at target sites and its overall biological impact.

Absorption

This compound is considered an orally bioavailable phytochemical.[1][2] Absorption primarily occurs in the small intestine through an active, Na+-gradient-driven transport mechanism.[1] However, its bioavailability can be relatively low and is significantly influenced by its chemical form. In nature, phenolic compounds like this compound are often present in an esterified form, which impairs their absorption.[7] Free phenolic acids are reported to be 10 to 17 times more bioavailable than their esterified counterparts in humans.[7]

Following the consumption of a nonprocessed cereal meal, the bioavailability of total phenolics, including this compound, was found to be around 3%.[1][7] After human intake of cranberry juice, plasma levels of this compound were quantified at 1.5 µg/mL.[1][7][8]

Distribution

Once absorbed into the bloodstream, this compound binds to serum albumin, which is responsible for its transport throughout the body.[1][8] This binding occurs through hydrophobic interactions and hydrogen bonding.[8] This interaction is critical for its distribution to various tissues where it can exert its pharmacological effects.

Metabolism

This compound undergoes extensive metabolism, primarily in the epithelium of the small intestine and by intestinal microflora.[1][2][7] It is subject to both Phase I and Phase II metabolic reactions.[1][7]

-

Phase I Reactions: These reactions involve modifications to the this compound structure. The esterase activity of intestinal microflora can hydrolyze sinapoyl esters into free this compound.[1]

-

Phase II Reactions: These are conjugation reactions that increase the water solubility of the compounds to facilitate their excretion.[9][10][11] The primary Phase II metabolic pathways for this compound are glucuronidation (conjugation with glucuronic acid) and sulfation (conjugation with a sulfate (B86663) group).[1][9]

Urine analysis in rats following ingestion of this compound has identified several metabolites, including:

Excretion

The metabolites of this compound, being more water-soluble than the parent compound, are primarily excreted from the body through urine.[12]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been investigated in various preclinical and clinical settings. The data highlight differences based on species, formulation, and route of administration.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Study Population | Matrix | Dosage Form | Cmax | Bioavailability | Reference |

| Humans | Plasma | Cranberry Juice | 1.5 µg/mL | Not Reported | [1][7][8] |

| Humans | Plasma | Nonprocessed Cereal Meal | 40 nM | 3% (of total phenolics) | [1][7] |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Matrix | Administration | Dose | Tmax (h) | Cmax (µg/mL) | T½ (min) | Reference |

| Rabbit | Plasma | Oral Suspension | Not Specified | 2 | 118.136 | Not Reported | [13] |

| Rabbit | Plasma | Nebulized Protransferosomes | Not Specified | 4 | 287.116 | Not Reported | [13] |

| Rat | Plasma | Oral (Sinapine thiocyanate) | Not Specified | Not Reported | Not Reported | 67.52 ± 15.69 | [14] |

Note: Some studies mention the use of this compound (e.g., 12 mg/kg or 40 mg/kg in rats) to assess its therapeutic effects or drug interactions, but do not report its specific pharmacokinetic parameters.[1][15]

Experimental Protocols

The characterization of this compound's pharmacokinetics relies on specific and sensitive analytical methodologies.

Animal Studies

-

Metabolism Studies (Rat):

-

Objective: To identify metabolites of this compound.

-

Model: Rats.

-

Protocol: this compound is administered to the rats, typically orally. Urine is collected over a specified period.

-

Analysis: The urine samples are analyzed to identify and quantify the parent compound and its metabolites.[12]

-

-

Pharmacokinetic Studies (Rabbit):

-

Objective: To compare the pharmacokinetic profiles of different formulations.

-

Model: Rabbits.

-

Protocol: Animals are divided into groups. One group receives an oral suspension of this compound, while another receives a formulation such as nebulized protransferosomes. Blood samples are collected at various time points post-administration.

-

Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined over time to calculate pharmacokinetic parameters like Cmax, Tmax, and AUC.[13]

-

-

Drug Interaction Studies (Rat):

-

Objective: To evaluate the effect of this compound on the pharmacokinetics of other drugs.

-

Model: Rats.

-

Protocol: Rats are pre-treated with this compound (e.g., 40 mg/kg, orally) for a certain period before being administered a co-drug (e.g., dasatinib). Blood samples are collected to determine the plasma concentration of the co-drug.

-

Analysis: In addition to pharmacokinetic analysis, tissues like the liver and intestine may be collected for Western blot analysis to assess the protein expression of drug-metabolizing enzymes (e.g., CYP3A2) and transporters (e.g., P-glycoprotein).[15]

-

Analytical Methods

The quantification of this compound and its metabolites in biological matrices requires sensitive analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to quantify this compound levels in human plasma after the intake of cranberry juice.[1][8]

-

Ultra-High-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS): A powerful technique used for metabolic profiling and identifying unknown metabolites of this compound.[14]

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and specific method used for the quantification of this compound in pharmacokinetic studies.[14]

Below is a generalized workflow for a preclinical pharmacokinetic study.

Modulation of Signaling Pathways

Much of the therapeutic interest in this compound stems from its potent antioxidant and anti-inflammatory activities, which are mediated through the modulation of key cellular signaling pathways.

Nrf2/HO-1 Pathway (Antioxidant Response)

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[16][17][18] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 from the cytosol to the nucleus.[19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, NQO1, and GCLC, leading to their increased expression.[19] This cascade enhances the cell's endogenous antioxidant defenses, providing protection against oxidative damage induced by drugs like cisplatin (B142131) and doxorubicin (B1662922) or pathological conditions like diabetes.[18][19][20]

MAPK and AKT Pathways (Anti-inflammatory Response)

This compound exerts significant anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) signaling pathways.[21][22] In response to inflammatory stimuli like lipopolysaccharide (LPS), signaling cascades involving JNK, ERK, and p38 (members of the MAPK family) and AKT are activated, leading to the production of pro-inflammatory mediators.[21][23] this compound has been shown to significantly suppress the phosphorylation of JNK, ERK, p38, and AKT.[21][22][23] By inhibiting these pathways, this compound reduces the expression of inflammatory enzymes like iNOS and COX-2 and cytokines such as IL-6, thereby attenuating the inflammatory response, particularly in the context of neuroinflammation.[21][24]

Conclusion

This compound is an orally bioavailable phenolic compound that undergoes rapid absorption in the small intestine, followed by distribution via serum albumin. Its bioavailability is limited and highly dependent on its chemical form (free vs. esterified). The compound is extensively metabolized through Phase I and II reactions, primarily glucuronidation and sulfation, with metabolites being excreted in the urine. While human pharmacokinetic data is sparse, preclinical studies provide valuable insights into its ADME profile. The potent antioxidant and anti-inflammatory effects of this compound are well-documented and are largely attributable to its ability to activate the Nrf2/HO-1 pathway and inhibit the MAPK/AKT pathways. Further clinical research is required to fully elucidate the pharmacokinetic profile in humans and to establish a clear relationship between its plasma concentrations and therapeutic outcomes.[1] Such studies are essential for optimizing its potential use in drug development and clinical applications.

References

- 1. This compound and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. This compound and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Its Derivatives: Natural Sources and Bioactivity. (2014) | Neda Nićiforović | 421 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Herb-drug interaction: Effect of this compound on the pharmacokinetics of dasatinib in rats - PMC [pmc.ncbi.nlm.nih.gov]